An In-depth Technical Guide to 1-Methylisoquinoline: Structure, Properties, and Applications
An In-depth Technical Guide to 1-Methylisoquinoline: Structure, Properties, and Applications
A comprehensive resource for researchers, scientists, and drug development professionals on the chemical and biological characteristics of 1-Methylisoquinoline.
Introduction: 1-Methylisoquinoline is a heterocyclic aromatic organic compound that serves as a fundamental scaffold in a variety of biologically active molecules and as a versatile precursor in organic synthesis.[1] Structurally, it consists of a benzene ring fused to a pyridine ring, with a methyl group substituted at the C1 position.[2] This substitution significantly influences its chemical reactivity and biological interactions. This guide provides a detailed overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and known biological activities, with a particular focus on its relevance to pharmaceutical research and development.
Chemical Structure and Identification
1-Methylisoquinoline is a bicyclic aromatic compound. The presence of the nitrogen atom and the methyl group at the carbon adjacent to the nitrogen are key features defining its reactivity.
Table 1: Chemical Identifiers for 1-Methylisoquinoline
| Identifier | Value | Reference(s) |
| CAS Number | 1721-93-3 | [1][3][4] |
| Molecular Formula | C₁₀H₉N | [1][5][6] |
| Molecular Weight | 143.19 g/mol | [1][5][6] |
| SMILES | Cc1nccc2ccccc12 | [6] |
| InChI | InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 | [6] |
| InChIKey | PBYMYAJONQZORL-UHFFFAOYSA-N | [3] |
Physicochemical Properties
1-Methylisoquinoline is typically a yellow to light-yellow liquid at room temperature.[1][4] Its physical properties are summarized in the table below.
Table 2: Physicochemical Properties of 1-Methylisoquinoline
| Property | Value | Reference(s) |
| Appearance | Yellow to light yellow liquid | [1][4] |
| Melting Point | 10-12 °C | [3][4] |
| Boiling Point | 126-128 °C at 16 mmHg | [1][4][6] |
| Density | 1.078 g/mL at 25 °C | [1][4][6] |
| Refractive Index (n20/D) | 1.6140 | [1][4][6] |
| Solubility | Moderately soluble in organic solvents like ethanol and ether; limited solubility in water. | [2] |
Spectroscopic Data
The structural elucidation of 1-Methylisoquinoline and its derivatives relies on standard spectroscopic techniques.
Table 3: Spectroscopic Data for 1-Methylisoquinoline
| Technique | Data | Reference(s) |
| ¹H NMR | δ (ppm) in CCl₄: 8.29 (d, J=5.8 Hz, 1H), 8.01 (d, 1H), 7.69 (d, 1H), 7.55 (m, 1H), 7.47 (m, 1H), 7.36 (d, J=5.8 Hz, 1H), 2.89 (s, 3H) | [7] |
| ¹³C NMR | Data not readily available in literature. | |
| Infrared (IR) | Aromatic C-H stretch: ~3030 cm⁻¹; Alkyl C-H stretch: 2950-2850 cm⁻¹; Aromatic C=C stretch: 1700-1500 cm⁻¹ | [8] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 143. Other major fragments: m/z 142, 115, 116. | [7][9] |
Synthesis and Reactivity
1-Methylisoquinoline serves as a key intermediate in the synthesis of more complex molecules.[1] The isoquinoline core is often constructed via established synthetic routes, followed by modification.
Experimental Protocols
Bischler-Napieralski Reaction for 1-Methyl-3,4-dihydroisoquinoline Synthesis
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[10][11][12] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.
-
Step 1: Amide Formation: N-acetyl-β-phenylethylamine is prepared by reacting β-phenylethylamine with acetic anhydride or acetyl chloride.
-
Step 2: Cyclization: The N-acetyl-β-phenylethylamine is treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), and heated to induce intramolecular electrophilic aromatic substitution, yielding 1-methyl-3,4-dihydroisoquinoline.[12]
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Step 3: Oxidation: The resulting 1-methyl-3,4-dihydroisoquinoline is oxidized to 1-Methylisoquinoline. This can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) in a suitable solvent with heating.
GC-MS Analysis of 1-Methylisoquinoline
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis and quantification of 1-Methylisoquinoline.
-
Sample Preparation: A dilute solution of 1-Methylisoquinoline is prepared in a suitable volatile solvent, such as dichloromethane or acetone.[13] An internal standard may be added for quantitative analysis.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping up to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanning from m/z 40 to 300.
-
Identification: The resulting mass spectrum is compared with a reference library (e.g., NIST) for confirmation. The retention time is also used for identification.
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Biological Activity and Drug Development Potential
1-Methylisoquinoline and its parent structure, isoquinoline, are found in numerous natural products and have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[1]
Inhibition of Cytochrome P450 Enzymes
1-Methylisoquinoline has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2A6.[14] CYP2A6 is the primary enzyme responsible for the metabolism of nicotine in humans. Inhibition of this enzyme can slow down nicotine clearance, a strategy that is being explored for smoking cessation therapies.[15]
Potential Anticancer Activity of Isoquinoline Alkaloids
The broader class of isoquinoline alkaloids has been shown to exhibit anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[1][3][16] These effects are often mediated through the modulation of key signaling pathways.
While specific data for 1-Methylisoquinoline is limited, the general mechanisms for isoquinoline alkaloids involve interactions with pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[6]
Table 4: Potential Anticancer Mechanisms of Isoquinoline Alkaloids
| Mechanism | Key Molecular Targets/Pathways | Reference(s) |
| Induction of Apoptosis | Caspase activation, modulation of Bcl-2 family proteins | [3] |
| Cell Cycle Arrest | G1 or G2/M phase arrest, modulation of cyclins and CDKs | [3][5] |
| Induction of Autophagy | Regulation of PI3K/Akt/mTOR pathway, Beclin-1 activation | [3][5] |
| Enzyme Inhibition | Topoisomerases, protein kinases | [1] |
| DNA Intercalation | Direct binding to DNA, disrupting replication and transcription | [3] |
Conclusion
1-Methylisoquinoline is a compound of significant interest in both synthetic chemistry and medicinal research. Its well-defined structure and reactivity make it a valuable building block for the creation of novel chemical entities. Furthermore, its biological activities, particularly the inhibition of CYP2A6 and the potential anticancer effects characteristic of the broader isoquinoline alkaloid family, underscore its importance for drug development professionals. Further research into the specific molecular targets and mechanisms of action of 1-Methylisoquinoline is warranted to fully exploit its therapeutic potential.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-METHYLISOQUINOLINE(1721-93-3) MS [m.chemicalbook.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. Isoquinoline, 1-methyl- [webbook.nist.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. memphis.edu [memphis.edu]
- 14. Identification of inhibitors of the nicotine metabolising CYP2A6 enzyme--an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]
